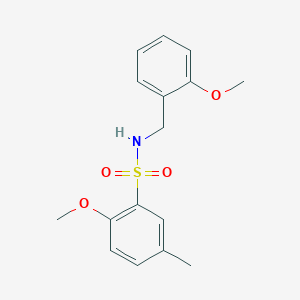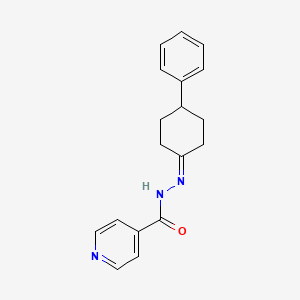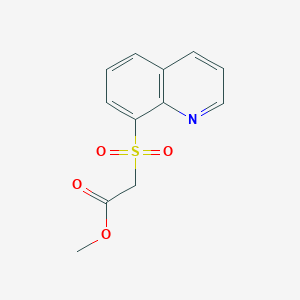
methyl (8-quinolinylsulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (8-quinolinylsulfonyl)acetate, also known as MQSA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MQSA belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of methyl (8-quinolinylsulfonyl)acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. methyl (8-quinolinylsulfonyl)acetate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs are overexpressed in cancer cells, and their inhibition by methyl (8-quinolinylsulfonyl)acetate leads to the induction of apoptosis. methyl (8-quinolinylsulfonyl)acetate has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
methyl (8-quinolinylsulfonyl)acetate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. methyl (8-quinolinylsulfonyl)acetate has also been shown to inhibit the activity of HDACs, leading to the induction of apoptosis in cancer cells. In addition, methyl (8-quinolinylsulfonyl)acetate has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (8-quinolinylsulfonyl)acetate has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It has been shown to have low toxicity in vitro and in vivo, making it a promising therapeutic agent. However, there are also limitations to using methyl (8-quinolinylsulfonyl)acetate in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various signaling pathways. In addition, more studies are needed to determine the optimal dosage and administration route for methyl (8-quinolinylsulfonyl)acetate.
Zukünftige Richtungen
There are several future directions for the study of methyl (8-quinolinylsulfonyl)acetate. One area of research is the development of methyl (8-quinolinylsulfonyl)acetate derivatives with improved efficacy and selectivity. Another area of research is the study of methyl (8-quinolinylsulfonyl)acetate in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its anti-cancer effects. In addition, more studies are needed to determine the optimal dosage and administration route for methyl (8-quinolinylsulfonyl)acetate in various diseases. Finally, more research is needed to elucidate the mechanism of action of methyl (8-quinolinylsulfonyl)acetate and its effects on various signaling pathways.
Conclusion
In conclusion, methyl (8-quinolinylsulfonyl)acetate is a promising therapeutic agent that has been studied extensively for its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has several biochemical and physiological effects. While there are limitations to using methyl (8-quinolinylsulfonyl)acetate in lab experiments, there are also several future directions for its study, including the development of methyl (8-quinolinylsulfonyl)acetate derivatives and the study of its effects in combination with other therapeutic agents.
Synthesemethoden
Methyl (8-quinolinylsulfonyl)acetate can be synthesized using a multi-step process that involves the reaction of 8-hydroxyquinoline-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methyl sulfonate to form methyl (8-quinolinylsulfonyl)acetate. The synthesis process involves several purification steps to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
Methyl (8-quinolinylsulfonyl)acetate has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. methyl (8-quinolinylsulfonyl)acetate has been tested in vitro and in vivo for its effects on cancer cells, and it has been found to inhibit cell proliferation and induce apoptosis. methyl (8-quinolinylsulfonyl)acetate has also been studied for its anti-inflammatory effects, and it has been shown to reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
methyl 2-quinolin-8-ylsulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-17-11(14)8-18(15,16)10-6-2-4-9-5-3-7-13-12(9)10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETPFNKGCDZFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (quinolin-8-ylsulfonyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5775633.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5775639.png)
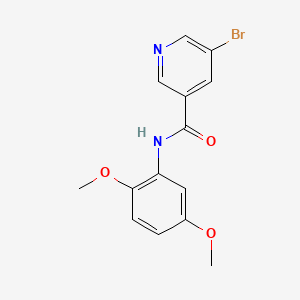
![1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B5775660.png)
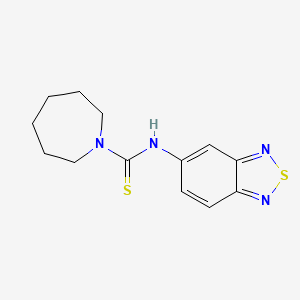
![N-[2-(3-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5775664.png)
![4-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl cyclopropanecarboxylate](/img/structure/B5775686.png)
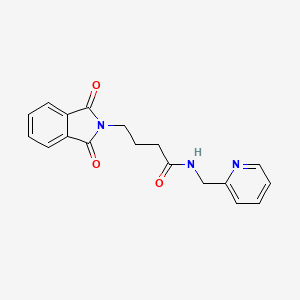
![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-N,N-diethyl-1,2-ethanediamine](/img/structure/B5775695.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5775697.png)
![methyl 2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5775702.png)
![2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5775720.png)
